

Technical Guide: Felodipine 3,5-dimethyl ester-¹³C₂,d₆

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Compound of Interest

Felodipine 3,5-dimethyl ester13C2,d6

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of Felodipine 3,5-dimethyl ester-¹³C₂,d₆, an isotopically labeled derivative of a felodipine impurity, intended for use as an internal standard in analytical and research settings.

Introduction

Felodipine is a dihydropyridine calcium channel blocker used in the management of hypertension.[1][2] Felodipine 3,5-dimethyl ester is an impurity of Felodipine. The isotopically labeled version, Felodipine 3,5-dimethyl ester-¹³C₂,d₆, is a stable, heavy-isotope-labeled compound designed for use as an internal standard in quantitative bioanalysis by mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS).[3][4][5] The incorporation of two ¹³C atoms and six deuterium atoms provides a distinct mass difference from the unlabeled analog, allowing for precise quantification in complex biological matrices.

While a specific CAS number for Felodipine 3,5-dimethyl ester-¹³C₂,d₆ is not readily available in public databases, the CAS number for the parent compound, Felodipine 3,5-dimethyl ester, is 91189-59-2.[6][7][8][9] Another related isotopically labeled compound, Felodipine 3,5-Dimethyl Ester-d6, has the CAS number 1794786-23-4.[10]

Quantitative Data



The following table summarizes the key quantitative data for Felodipine 3,5-dimethyl ester and its isotopically labeled analogs.

Property	Felodipine 3,5- dimethyl ester	Felodipine 3,5- Dimethyl Ester-d6	Felodipine 3,5- dimethyl ester- ¹³ C ₂ ,d ₆
CAS Number	91189-59-2[6][7][8][9]	1794786-23-4[10]	Not available
Molecular Formula	C17H17Cl2NO4[6][9]	C17H11D6Cl2NO4[10]	C15 ¹³ C2H11D6Cl2NO4[4]
Molecular Weight	370.23 g/mol [6][8]	376.26 g/mol [10]	378.25 g/mol [4][9]
Purity	>95% (HPLC)[6]	Not specified	Not specified

Experimental Protocols: Use as an Internal Standard

Isotopically labeled compounds such as Felodipine 3,5-dimethyl ester- 13 C₂,d₆ are primarily used as internal standards in quantitative analytical methods, particularly LC-MS, to improve the accuracy and precision of the measurement of the target analyte (the unlabeled compound).

General Protocol for Quantitative Analysis using an Internal Standard:

- Preparation of Standard Solutions:
 - Prepare a stock solution of the analytical standard (Felodipine 3,5-dimethyl ester) of a known concentration.
 - Prepare a separate stock solution of the internal standard (Felodipine 3,5-dimethyl ester-¹³C₂,d₆) of a known concentration.
 - Create a series of calibration standards by spiking a blank biological matrix (e.g., plasma, urine) with known concentrations of the analytical standard and a constant concentration of the internal standard.
- Sample Preparation:



- To an aliquot of the biological sample to be analyzed, add a known amount of the internal standard solution.
- Perform an extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances from the matrix.
- Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS analysis.

LC-MS Analysis:

- Inject the prepared sample into the LC-MS system.
- The liquid chromatography step separates the analyte and internal standard from other components.
- The mass spectrometer detects and quantifies the analyte and the internal standard based on their specific mass-to-charge ratios.

Data Analysis:

- Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each calibration standard and the unknown samples.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the analytical standard.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing more accurate and reliable results.[5]

Metabolic Pathway of Felodipine

To understand the context in which Felodipine and its related compounds are studied, it is crucial to be familiar with its metabolic pathway. Felodipine undergoes extensive first-pass



metabolism, primarily in the liver, by the cytochrome P450 3A4 (CYP3A4) enzyme.[11][12][13] The primary metabolic pathway is the oxidation of the dihydropyridine ring to its corresponding pyridine derivative, dehydrofelodipine, which is inactive.[14]

Below is a diagram illustrating the metabolic pathway of Felodipine.



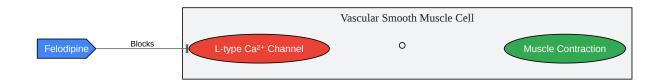
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Caption: Metabolic conversion of Felodipine to Dehydrofelodipine by CYP3A4.

Mechanism of Action of Felodipine

Felodipine is a calcium channel blocker that exerts its therapeutic effect by selectively inhibiting the influx of extracellular calcium ions across the membranes of vascular smooth muscle cells. [1][13] This leads to a relaxation of the smooth muscle, resulting in vasodilation and a reduction in peripheral vascular resistance, which in turn lowers blood pressure.[1]

The following diagram illustrates the simplified signaling pathway of Felodipine's action.



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Caption: Felodipine blocks L-type calcium channels, inhibiting muscle contraction.

Conclusion

Felodipine 3,5-dimethyl ester- 13 C₂,d₆ is a valuable analytical tool for researchers and drug development professionals. Its use as an internal standard in mass spectrometry-based assays



ensures high accuracy and precision in the quantification of the corresponding unlabeled compound in biological samples. Understanding the metabolic pathways and mechanism of action of the parent drug, Felodipine, provides the necessary context for its application in pharmacokinetic and metabolic studies.

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